molecular formula C10H14ClNO3 B3007168 (S)-Methyl 3-(1-amino-2-hydroxyethyl)benzoate hydrochloride CAS No. 1391447-69-0

(S)-Methyl 3-(1-amino-2-hydroxyethyl)benzoate hydrochloride

Cat. No. B3007168
CAS RN: 1391447-69-0
M. Wt: 231.68
InChI Key: SWIJKZSHJUALNL-SBSPUUFOSA-N
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Description

“(S)-3-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride” is a chemical compound with the CAS number 1391376-98-9 . Its molecular formula is C9H11ClN2O and it has a molecular weight of 198.65 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C9H11ClN2O . The SMILES representation is C1=CC(=CC(=C1)C@@HN)C#N.Cl .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 198.65 . It is stored at room temperature . No information was found on its boiling point .

Scientific Research Applications

Chemical Synthesis and Properties

  • Synthesis and Chlorination : Methyl 4-amino-2-hydroxy-benzoate, closely related to (S)-Methyl 3-(1-amino-2-hydroxyethyl)benzoate hydrochloride, has been studied for its synthesis and properties, particularly its chlorination products. Different chlorination environments produce various isomers and derivatives with potential fungicidal activity (Stelt, Suurmond, & Nauta, 1956).

Pharmacological Research

  • Antimycobacterial Properties : A series of compounds including 2-hydroxy-3-[(2-aryloxyethyl)amino]propyl 4-[(alkoxycarbonyl)amino]benzoates, structurally related to this compound, have been tested against mycobacterial species. Some showed higher activity against M. avium subsp. paratuberculosis and M. intracellulare than standard drugs (Tengler et al., 2013).

Optical and Material Sciences

  • Optical and NLO Properties : Research on methyl-para-hydroxy benzoate, similar to this compound, focuses on its potential as an organic nonlinear optical (NLO) material. Amino acid doping in these crystals improves their NLO properties and material hardness (Selvaraju, Kirubavathi, & Kumararaman, 2009).

properties

IUPAC Name

methyl 3-[(1S)-1-amino-2-hydroxyethyl]benzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3.ClH/c1-14-10(13)8-4-2-3-7(5-8)9(11)6-12;/h2-5,9,12H,6,11H2,1H3;1H/t9-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWIJKZSHJUALNL-SBSPUUFOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C(CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=CC(=C1)[C@@H](CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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